acetic acid

Vue d'ensemble

Description

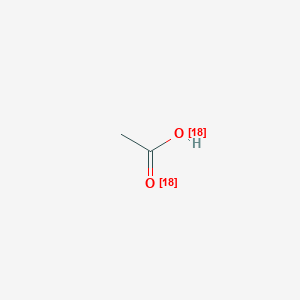

Its chemical formula is CH3C18O2H, and it is used primarily in scientific research to trace metabolic pathways, study enzyme mechanisms, and analyze chemical reactions . The compound is similar to regular acetic acid but contains two oxygen-18 atoms, making it useful for various analytical and research purposes.

Mécanisme D'action

Target of Action

Acetic acid-18O2, also known as ACETIC-18O2 ACID , is a variant of this compound where the oxygen atoms are replaced with Oxygen-18 isotopes . The primary targets of this compound-18O2 are similar to those of regular this compound. It interacts with various enzymes and proteins within the body, particularly those involved in metabolic processes .

Mode of Action

It is involved in various biochemical reactions, particularly in the metabolism of carbohydrates and fats . The Oxygen-18 isotopes in this compound-18O2 can be used as a tracer in these metabolic reactions, allowing scientists to track the compound’s interactions with its targets .

Biochemical Pathways

This compound-18O2 is involved in several biochemical pathways. One of the key pathways is the Wood-Ljungdahl pathway , also known as the reductive acetyl-CoA pathway . This pathway is used by certain types of bacteria for the fixation of carbon dioxide. This compound-18O2, with its Oxygen-18 isotopes, can be used to trace the flow of carbon in this pathway .

Pharmacokinetics

The pharmacokinetics of this compound-18O2 would be expected to be similar to that of regular this compound. This compound is rapidly and extensively absorbed from the stomach and small intestine, with peak plasma concentrations generally occurring within 2-3 hours post-administration . The presence of the oxygen-18 isotopes may slightly alter the compound’s adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of this compound-18O2’s action is the participation in various biochemical reactions, particularly those involved in metabolism. The Oxygen-18 isotopes allow for the tracing of these reactions, providing valuable information about metabolic processes .

Action Environment

The action of this compound-18O2 can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its reactivity . Additionally, the presence of other substances, such as enzymes or cofactors, can also influence the compound’s action .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

acetic acid can be synthesized through several methods. One common approach involves the oxidation of ethanol-18O2 or acetaldehyde-18O2 using oxygen-18 enriched water. The reaction typically requires a catalyst, such as palladium or platinum, and is conducted under controlled temperature and pressure conditions to ensure the incorporation of the oxygen-18 isotope .

Industrial Production Methods

Industrial production of this compound-18O2 is less common due to the high cost of oxygen-18. it can be produced on a smaller scale using specialized equipment and techniques to ensure high isotopic purity. The process involves the careful handling of oxygen-18 enriched precursors and the use of advanced catalytic systems to achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

acetic acid undergoes various chemical reactions, similar to regular this compound. These include:

Oxidation: this compound can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction: It can be reduced to ethanol-18O2 using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and oxygen-18 enriched water.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, amines, and other nucleophiles under acidic or basic conditions.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Ethanol-18O2.

Substitution: Esters, amides, and other this compound derivatives.

Applications De Recherche Scientifique

Healthcare and Pharmaceuticals

Wound Care and Antiseptics

Dilute solutions of acetic acid are effective in managing wound infections, particularly those caused by antibiotic-resistant bacteria such as Pseudomonas aeruginosa. Its mild antibacterial properties make it suitable for skin disinfection and wound irrigation .

Drug Synthesis and Active Pharmaceutical Ingredients (APIs)

this compound serves as a solvent and reagent in the synthesis of important APIs. It aids in producing esters and anhydrides, forming the backbone for various drugs. High-purity this compound is crucial for maintaining quality standards in life-saving medications .

Renewable Energy and Biofuel Production

Bioconversion Pathways

this compound plays a pivotal role in biofuel production, particularly through processes involving acetogenic bacteria that convert biomass into ethanol or other fuels. These microbial pathways utilize this compound as an intermediate, making it essential for large-scale biofuel operations .

Fuel Cells and Electrochemistry

Research indicates that this compound can be used as an alternative feedstock for microbial fuel cells, generating electricity through electrochemical reactions. This approach presents a cleaner option compared to traditional petroleum-based fuels .

Nanotechnology and Advanced Materials

Graphene Synthesis

this compound has been explored as a greener alternative in the production of high-quality graphene by removing metal catalysts and impurities. Its relatively gentle profile makes it preferable to more corrosive acids like hydrochloric or sulfuric acid .

Polymer Enhancements

In advanced coatings and adhesives, this compound modifies polymer surfaces to achieve desired hydrophilicity or cross-linking levels. This control leads to improved mechanical properties in polymer matrices .

Manufacturing and Industry

Vinyl Acetate Monomer (VAM) Production

this compound is essential in the synthesis of VAM, which is crucial for producing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These materials are integral to adhesives, coatings, and films .

Industrial-Strength Cleaning Solutions

Higher concentrations of this compound (e.g., 10%, 30%, or even 75%) are used in industrial cleaning solutions for descaling and sterilization processes in breweries, food processing plants, and medical equipment .

Case Study 1: this compound in Wound Management

A clinical study demonstrated that a dilute solution of this compound significantly reduced infection rates in patients with chronic wounds. The solution was applied during dressing changes, leading to improved healing outcomes compared to standard antiseptics.

Case Study 2: Biofuel Production Using this compound

Research conducted on acetogenic bacteria revealed that using this compound as an intermediate significantly enhanced ethanol yields from lignocellulosic biomass. This method showcases the potential of this compound in sustainable energy production.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetic acid-13C2: Labeled with carbon-13, used for similar tracing studies but focuses on carbon atoms.

This compound-2-13C: Contains one carbon-13 atom, used for specific carbon tracing.

Sodium acetate-18O2: Sodium salt of this compound-18O2, used in similar applications but with different chemical properties.

Uniqueness

This compound is unique due to its dual oxygen-18 labeling, which provides distinct advantages in tracing oxygen atoms in chemical and biological systems. This dual labeling allows for more precise and detailed studies compared to single-labeled compounds .

Activité Biologique

Acetic acid, a simple carboxylic acid, has been extensively studied for its biological activities, particularly its antimicrobial properties. This article delves into the various biological effects of this compound, supported by data tables and research findings from diverse sources.

Overview of this compound

This compound (CH₃COOH) is a colorless liquid organic compound with a pungent smell. It is commonly found in vinegar, where it constitutes 4-8% of the solution. Beyond its culinary uses, this compound has significant applications in medicine and industry due to its biological activity.

Antimicrobial Properties

Bactericidal Effects

this compound has demonstrated strong antimicrobial properties against a wide range of bacteria, including both Gram-positive and Gram-negative strains. A standardized study showed that a 3% solution of this compound effectively killed various pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.16 - 0.31% |

| P. aeruginosa | 0.16 - 0.31% |

| S. aureus | 0.125% |

| A. baumannii | 0.31% |

This data indicates that this compound can inhibit bacterial growth at very low concentrations, making it a potent candidate for treating infections, particularly in burn patients .

This compound exerts its antibacterial effects by disrupting the cell membrane integrity of bacteria, leading to cell lysis and death. The acidification caused by this compound also interferes with metabolic processes within bacterial cells, enhancing its bactericidal activity .

Case Study: Efficacy Against Biofilms

A study investigated the effectiveness of this compound against biofilm-forming pathogens, which are notoriously difficult to treat due to their protective matrix. Results showed that this compound not only inhibited planktonic growth but also prevented biofilm formation and eradicated mature biofilms after three hours of exposure .

Physiological Effects

Impact on Human Health

Research indicates that this compound can influence various physiological parameters without adverse effects at certain doses. For instance, a study administering this compound at doses equivalent to 290 mg/kg body weight per day reported no significant negative health impacts on rats .

Applications in Medicine

This compound has been utilized in medical settings for over 6000 years as an antiseptic agent. Its effectiveness in treating infections, particularly in wound care and surgical settings, is well-documented . The compound's ability to kill pathogens like M. tuberculosis further underscores its potential as an alternative treatment option .

Propriétés

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.